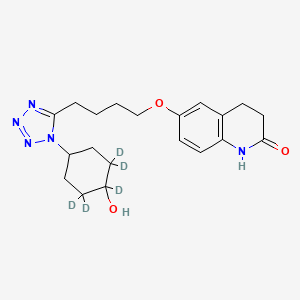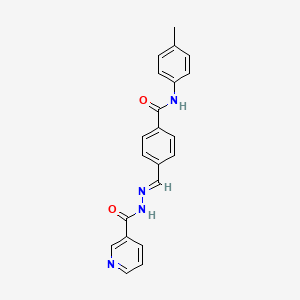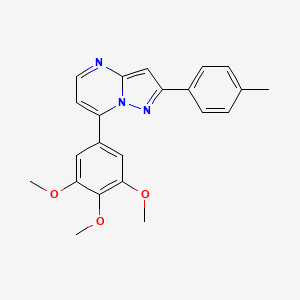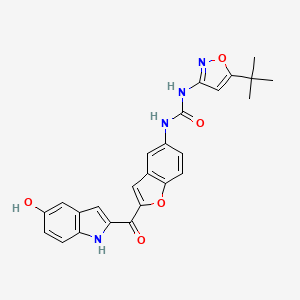
Flt3/itd-IN-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Flt3/itd-IN-4 is a compound that targets the FMS-like tyrosine kinase 3 (FLT3) receptor, which is frequently mutated in acute myeloid leukemia (AML). These mutations, particularly internal tandem duplications (ITD), are associated with poor prognosis and aggressive disease progression . This compound is designed to inhibit the activity of these mutated receptors, thereby impeding the proliferation of leukemic cells.
Vorbereitungsmethoden
The synthesis of Flt3/itd-IN-4 involves several steps, typically starting with the preparation of key intermediates through organic synthesis techniques. The reaction conditions often include the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the final product .
Analyse Chemischer Reaktionen
Flt3/itd-IN-4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Flt3/itd-IN-4 has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study the mechanisms of receptor tyrosine kinase inhibition. In biology, it helps in understanding the signaling pathways involved in cell proliferation and apoptosis. In medicine, this compound is being investigated for its potential to treat AML by targeting the FLT3-ITD mutations .
Wirkmechanismus
The mechanism of action of Flt3/itd-IN-4 involves binding to the active site of the FLT3 receptor, thereby inhibiting its kinase activity. This inhibition prevents the downstream signaling pathways, such as the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways, which are crucial for cell proliferation and survival. By blocking these pathways, this compound induces apoptosis in leukemic cells .
Vergleich Mit ähnlichen Verbindungen
Flt3/itd-IN-4 can be compared with other FLT3 inhibitors such as midostaurin, quizartinib, and sorafenib. While all these compounds target the FLT3 receptor, this compound is unique in its specific inhibition of the ITD mutations. This specificity may result in more effective targeting of leukemic cells with fewer off-target effects .
Similar Compounds::- Midostaurin
- Quizartinib
- Sorafenib
This compound stands out due to its targeted action against FLT3-ITD mutations, making it a promising candidate for the treatment of AML.
Eigenschaften
Molekularformel |
C25H22N4O5 |
|---|---|
Molekulargewicht |
458.5 g/mol |
IUPAC-Name |
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-[2-(5-hydroxy-1H-indole-2-carbonyl)-1-benzofuran-5-yl]urea |
InChI |
InChI=1S/C25H22N4O5/c1-25(2,3)21-12-22(29-34-21)28-24(32)26-15-4-7-19-14(8-15)11-20(33-19)23(31)18-10-13-9-16(30)5-6-17(13)27-18/h4-12,27,30H,1-3H3,(H2,26,28,29,32) |
InChI-Schlüssel |
RADJMCVKNQBZOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC3=C(C=C2)OC(=C3)C(=O)C4=CC5=C(N4)C=CC(=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




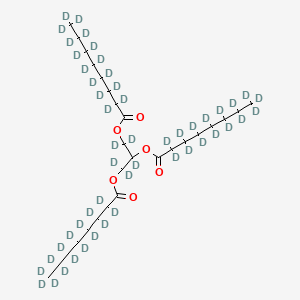

![[8-Methoxy-3-[[4-methoxy-3-(3-methoxyphenyl)benzoyl]amino]-2-oxochromen-7-yl] acetate](/img/structure/B12402910.png)
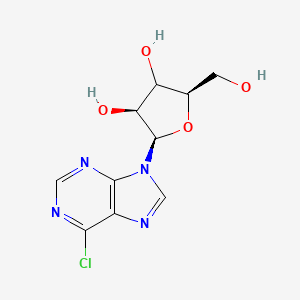
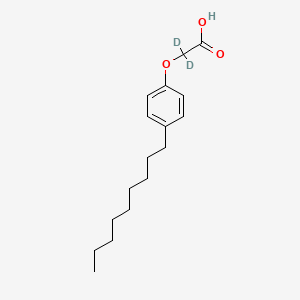
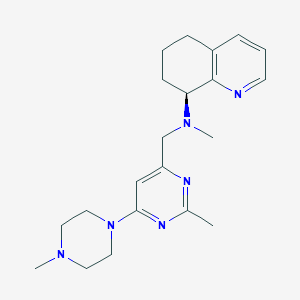
![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12402935.png)
